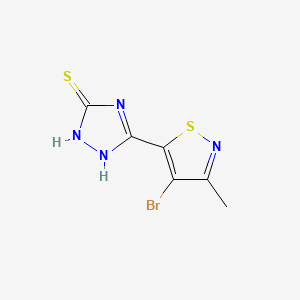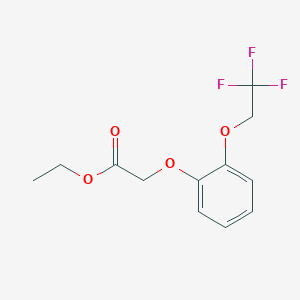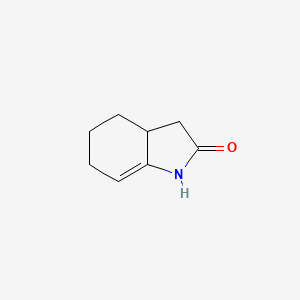
1,2-Dichloro-1,1,2,2-tetramethyldistannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,1,2,2-tetramethyldistannane is an organotin compound with the molecular formula C4H12Cl2Sn2 It is characterized by the presence of two tin atoms bonded to two chlorine atoms and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2,2-tetramethyldistannane can be synthesized through the reaction of tetramethyltin with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
Sn(CH3)4+Cl2→ClSn(CH3)2Sn(CH3)2Cl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst such as palladium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Reduction Reactions: Products include lower oxidation state tin compounds.
Oxidation Reactions: Products include higher oxidation state tin compounds.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,1,2,2-tetramethyldistannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar in structure but contains silicon instead of tin.
1,2-Dichloro-1,1,2,2-tetramethylgermane: Similar in structure but contains germanium instead of tin.
Uniqueness
1,2-Dichloro-1,1,2,2-tetramethyldistannane is unique due to the presence of tin atoms, which impart distinct chemical properties compared to its silicon and germanium analogs
Propiedades
Número CAS |
58529-40-1 |
|---|---|
Fórmula molecular |
C4H12Cl2Sn2 |
Peso molecular |
368.5 g/mol |
InChI |
InChI=1S/4CH3.2ClH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2 |
Clave InChI |
NNAXQWGLEMESPZ-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)Cl.C[Sn](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


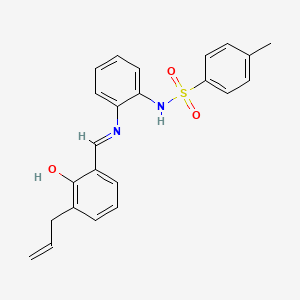
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
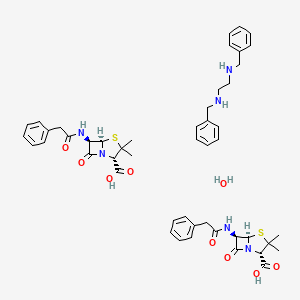
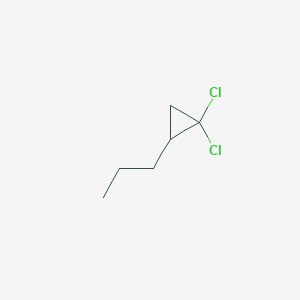
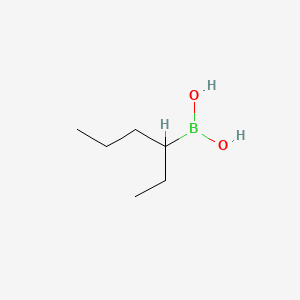

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
